(4R)-1-Boc-4-ethoxy-D-proline
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Overview
Description
(4R)-1-Boc-4-ethoxy-D-proline is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an ethoxy group attached to the proline ring. This modification enhances the compound’s stability and solubility, making it valuable in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4R)-1-Boc-4-ethoxy-D-proline typically involves the following steps:
Protection of the Amino Group: The amino group of D-proline is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting D-proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Ethoxylation: The protected proline is then subjected to ethoxylation. This involves the introduction of an ethoxy group at the 4-position of the proline ring. The reaction is carried out using ethyl iodide (C2H5I) in the presence of a strong base like sodium hydride (NaH).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of D-proline are reacted with di-tert-butyl dicarbonate in industrial reactors.
Ethoxylation in Bulk: The protected proline is then ethoxylated using ethyl iodide in the presence of sodium hydride. The reaction conditions are optimized for maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions: (4R)-1-Boc-4-ethoxy-D-proline undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the Boc protecting group, yielding the free amino acid.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: The Boc group can be removed using trifluoroacetic acid (TFA) or hydrogenation in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used to replace the ethoxy group under basic conditions.
Major Products:
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Free amino acids.
Substitution Products: Amino or thiol derivatives of proline.
Scientific Research Applications
(4R)-1-Boc-4-ethoxy-D-proline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of protein structure and function, particularly in the design of proline-rich peptides.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (4R)-1-Boc-4-ethoxy-D-proline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in protein synthesis and modification.
Pathways: It influences pathways related to amino acid metabolism and protein folding.
Comparison with Similar Compounds
(4R)-4-ethoxy-D-proline: Lacks the Boc protecting group, making it less stable.
(4R)-1-Boc-4-hydroxy-D-proline: Contains a hydroxy group instead of an ethoxy group, affecting its reactivity and solubility.
(4R)-1-Boc-4-methoxy-D-proline: Contains a methoxy group, which is smaller and less hydrophobic than the ethoxy group.
Uniqueness: (4R)-1-Boc-4-ethoxy-D-proline is unique due to its combination of the Boc protecting group and the ethoxy group, which enhances its stability, solubility, and reactivity. This makes it a valuable compound in various chemical and biological applications.
Properties
Molecular Formula |
C12H21NO5 |
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Molecular Weight |
259.30 g/mol |
IUPAC Name |
4-ethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H21NO5/c1-5-17-8-6-9(10(14)15)13(7-8)11(16)18-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15) |
InChI Key |
UPAHQJOZYJQXQX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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